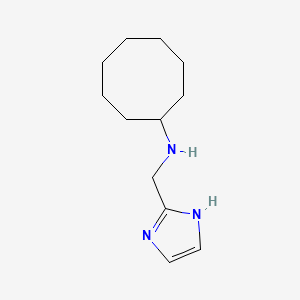
n-((1h-Imidazol-2-yl)methyl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine is a compound that features an imidazole ring attached to a cyclooctane structure via a methylene bridge. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound. This structure is significant in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-2-yl)methyl)cyclooctanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclooctane moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclooctane moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-2-yl)methyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine: This compound features a similar imidazole ring but with different substituents, leading to distinct chemical and biological properties.
(1H-Imidazol-2-ylmethyl)methylamine: Another related compound with a simpler structure, often used in similar research applications.
Uniqueness
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine is unique due to its combination of the imidazole ring and the cyclooctane moiety, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the design of new materials and drugs with tailored properties.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)cyclooctanamine |
InChI |
InChI=1S/C12H21N3/c1-2-4-6-11(7-5-3-1)15-10-12-13-8-9-14-12/h8-9,11,15H,1-7,10H2,(H,13,14) |
InChI Key |
FTXJFRRIEGXVED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


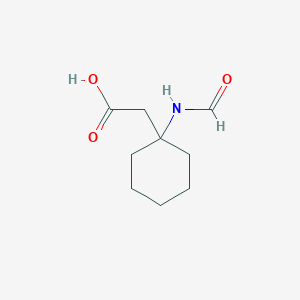
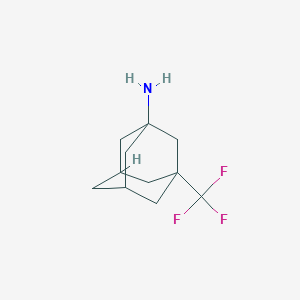
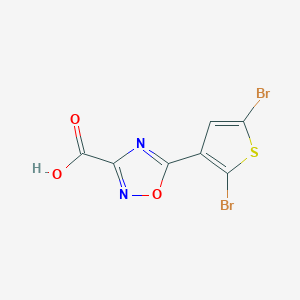
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
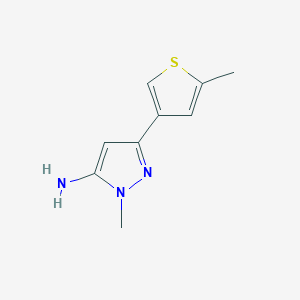
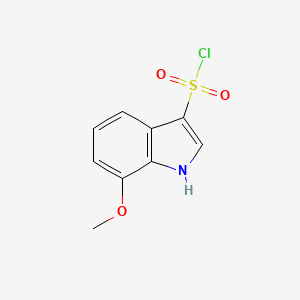
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
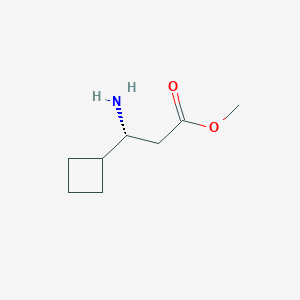
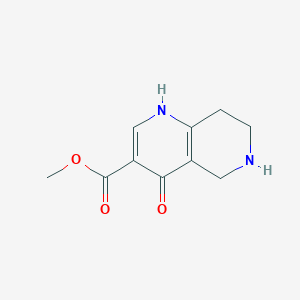
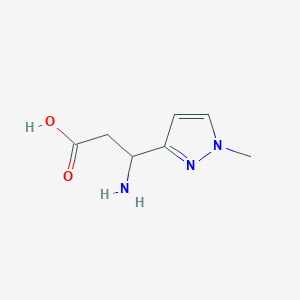
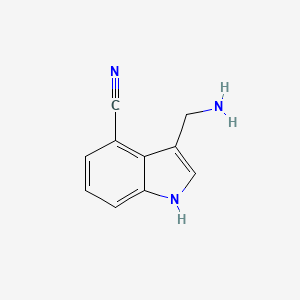
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)


